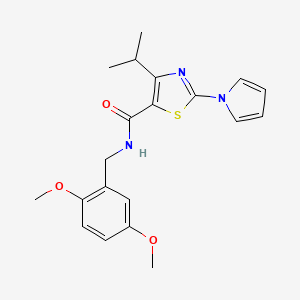

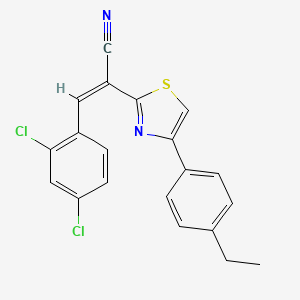

![molecular formula C24H19N5O4S2 B2499434 N-(3,5-dimethylphenyl)-8-methyl-2-(3-nitrophenyl)-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide CAS No. 866589-35-7](/img/structure/B2499434.png)

N-(3,5-dimethylphenyl)-8-methyl-2-(3-nitrophenyl)-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(3,5-dimethylphenyl)-8-methyl-2-(3-nitrophenyl)-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. The presence of multiple heterocyclic rings such as thieno[2,3-b]pyridine and pyrimido[1,3,4]thiadiazine suggests potential for pharmacological applications, as these motifs are often found in compounds with medicinal properties.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, tetrahydropyrido[3',2':4,5]thieno[2,3-b][1,4]thiazines were synthesized via reductive lactamization using sodium dithionite . Another synthesis route involved the reaction of ethyl 3-amino-4-oxo-2-thioxo-1,3,4,5,6,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(2H)-carboxylate with allylbromide, followed by bromination and dehydrobromination . These methods highlight the complexity of synthesizing such molecules, which often require multiple steps and careful control of reaction conditions.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of several heterocyclic rings that are fused together, forming a rigid and complex system. The spectral data, including IR, MS, and NMR, support the structures of these compounds . These data are crucial for confirming the identity and purity of the synthesized molecules.

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the functional groups present in the molecule. For example, the presence of a nitro group can lead to reductive reactions, while carboxamide groups can participate in condensation reactions . The reactivity also allows for the formation of various derivatives, which can be designed to target specific biological pathways or improve pharmacokinetic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are determined by their molecular structure. The presence of multiple aromatic systems and heteroatoms can affect the solubility, melting point, and stability of the compound. These properties are important for the development of pharmaceutical agents, as they influence the drug's absorption, distribution, metabolism, and excretion (ADME) profile. The inhibitory activity against the IGROV1 cell line suggests potential therapeutic applications .

Aplicaciones Científicas De Investigación

Synthesis Techniques and Derivatives N-(3,5-dimethylphenyl)-8-methyl-2-(3-nitrophenyl)-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide is a compound with a complex structure, likely involved in the synthesis of various derivatives for research purposes. In related work, Ahmed (2002) detailed the synthesis of pyrido[4″,3″:4″,5″]thieno[2″,3″:4,5]pyrimido[2,1-b][1,3,4]thiadiazine derivatives through a sequence of reactions involving bromination, dehydrobromination, and cyclization reactions (Ahmed, 2002).

Biological Activity and Applications The literature reveals that derivatives of the pyridothienopyrimidine family possess valuable biological activities. Abdel-rahman et al. (2002) synthesized 5-Acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides, leading to pyrimidinones and triazinones with potential antimicrobial activities (Abdel-rahman, Bakhite, & Al-Taifi, 2002). Furthermore, research by Abu‐Hashem and Al-Hussain (2022) on isatin derivatives linked to thieno[2,3-d]pyrimidine showcased their significant anticancer properties, particularly against various human cancer cell lines (Abu‐Hashem & Al-Hussain, 2022).

Antioxidant and Urease Inhibitory Activities Compounds related to the chemical structure have been investigated for their antioxidant and urease inhibitory activities. For instance, Khan et al. (2010) synthesized a series of 1,2,4-triazole and 1,3,4-thiadiazole derivatives, with some showing significant antioxidant activity and potent urease inhibitory activities (Khan et al., 2010).

Propiedades

IUPAC Name |

N-(3,5-dimethylphenyl)-4-methyl-12-(3-nitrophenyl)-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N5O4S2/c1-12-7-13(2)9-16(8-12)25-21(30)20-14(3)19-22(35-20)26-24-28(23(19)31)27-18(11-34-24)15-5-4-6-17(10-15)29(32)33/h4-10H,11H2,1-3H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCKEVBQBMUULR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=C(C3=C(S2)N=C4N(C3=O)N=C(CS4)C5=CC(=CC=C5)[N+](=O)[O-])C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethylphenyl)-8-methyl-2-(3-nitrophenyl)-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

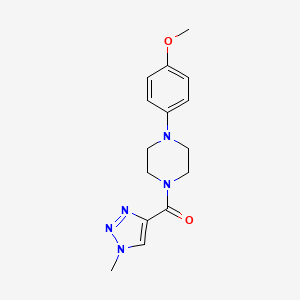

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-ethylphenoxy)acetamide](/img/structure/B2499352.png)

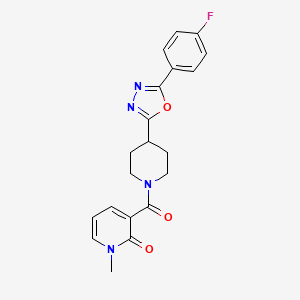

![Methyl 5-{[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamoyl}furan-3-carboxylate](/img/structure/B2499355.png)

![N-(4-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2499356.png)

![10-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-(1-pyrrolidinylcarbonyl)-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-9,11-dione](/img/structure/B2499360.png)

![3,3-Dimethyl-4-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]azetidin-2-one](/img/structure/B2499366.png)

![N-[1-[4-(4-Chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethyl]but-2-ynamide](/img/structure/B2499370.png)

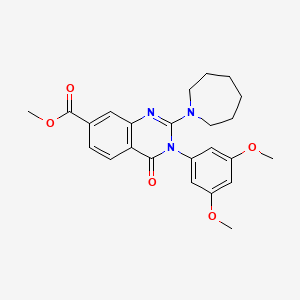

![5-benzyl-3-oxo-2-phenyl-N-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2499371.png)